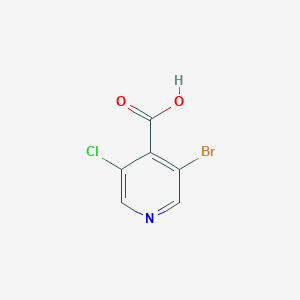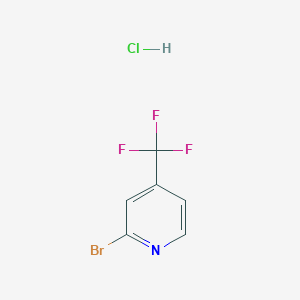
Clorhidrato de 2-Bromo-4-(trifluorometil)piridina
Descripción general
Descripción
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H3BrF3N . It has a molecular weight of 225.99 . This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string FC(F)(F)c1ccnc(Br)c1 . The InChI key for this compound is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.478 . It has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del clorhidrato de 2-Bromo-4-(trifluorometil)piridina
El this compound es un compuesto químico versátil con una amplia gama de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos.
Agroquímicos
Síntesis de pesticidas: Este compuesto sirve como un intermediario clave en la síntesis de agroquímicos, particularmente pesticidas . Los derivados de trifluorometilpiridina (TFMP), incluyendo 2-Bromo-4-(trifluorometil)piridina, se utilizan para proteger los cultivos de plagas debido a sus propiedades fisicoquímicas únicas .
Farmacéuticos
Desarrollo de fármacos: La unidad TFMP, parte de la estructura del this compound, se encuentra en varios fármacos aprobados por la FDA . Sus derivados se utilizan en el desarrollo de medicamentos debido a sus actividades farmacológicas, que incluyen diversos tratamientos de enfermedades .
Investigación biológica
Reactivo bioquímico: Como reactivo bioquímico, el this compound se utiliza en la investigación de ciencias de la vida para el estudio de materiales biológicos y compuestos orgánicos .
Síntesis orgánica
Reacciones catalizadas por paladio: Este compuesto se utiliza como sustrato en reacciones de α-arilación catalizadas por paladio, que son cruciales para la construcción de enlaces carbono-carbono en la síntesis orgánica .
Síntesis química
Captura de dióxido de carbono: La desprotonación regioselectiva en C-3 con LDA seguida de la captura con dióxido de carbono proporciona el ácido nicotínico correspondiente, mostrando su papel en las aplicaciones de síntesis química .
Medicina veterinaria
Productos para la salud animal: Los derivados de TFMP, incluyendo 2-Bromo-4-(trifluorometil)piridina, se utilizan en la industria veterinaria. Contribuyen al desarrollo de productos destinados a mejorar la salud animal .
Ciencia de materiales
Desarrollo de materiales funcionales: Las características únicas de los derivados de TFMP los hacen adecuados para el avance de materiales funcionales, que son esenciales en diversas aplicaciones tecnológicas .
Catálisis
Química del flúor: La incorporación de átomos de flúor, como se observa en el this compound, conduce a comportamientos únicos en las moléculas, lo que las hace valiosas en catálisis y otras aplicaciones donde se requiere reactividad específica .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors , which are crucial in treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound undergoes regioselective deprotonation at c-3 with lda (lithium diisopropylamide), followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may influence pathways related to cell proliferation and neurodegeneration.
Result of Action
Given its role in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may contribute to the inhibition of cell proliferation in cancer and the prevention of neurodegeneration.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from strong oxidizing agents .
Safety and Hazards
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazolopyridines, which are kinase LRRK2 inhibitors. These inhibitors are crucial in treating and preventing cancer and neurodegenerative diseases . The compound’s interactions with enzymes such as LRRK2 highlight its importance in biochemical research.
Cellular Effects
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase LRRK2, for example, can alter cellular signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a valuable tool in studying cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a kinase LRRK2 inhibitor involves binding interactions that inhibit the enzyme’s activity, thereby affecting downstream signaling pathways and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is crucial to identify the threshold effects and optimal dosages for therapeutic applications. Studies have shown that the compound’s impact on kinase LRRK2 can vary with dosage, highlighting the need for careful dosage optimization in research and therapy .
Metabolic Pathways
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with kinase LRRK2 affects metabolic flux and metabolite levels, which are crucial for understanding its biochemical and therapeutic potential
Transport and Distribution
The transport and distribution of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications .
Propiedades
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYDWXKZNZQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-06-7 | |
| Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)
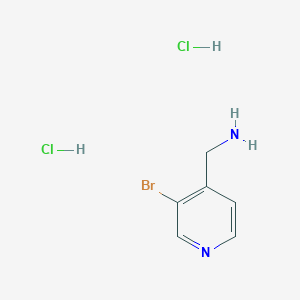
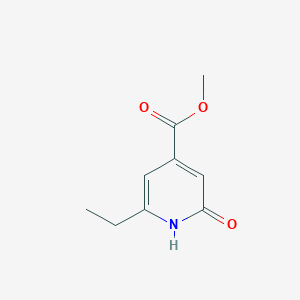
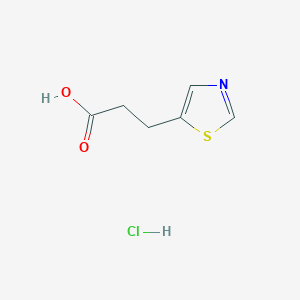

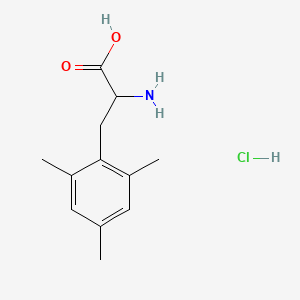
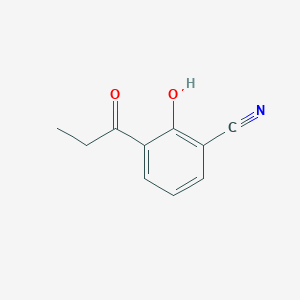
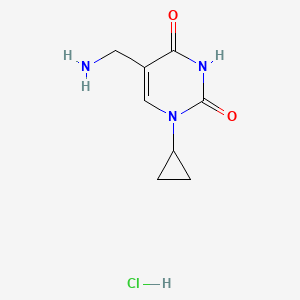

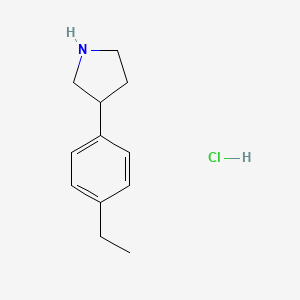
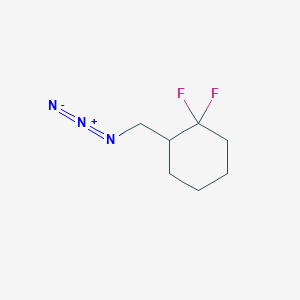
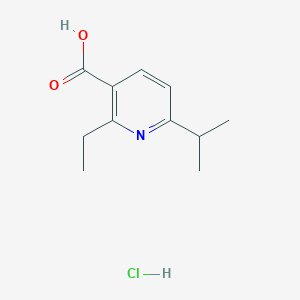
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
